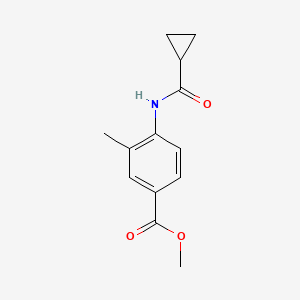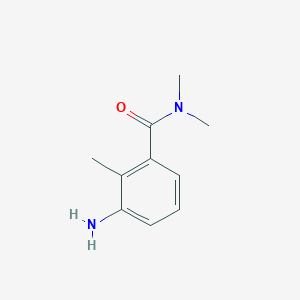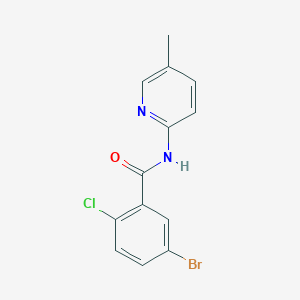![molecular formula C24H22Cl2N4O4 B14913455 3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)
3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,4-Piperazinediyl)bis[1-(4-chlorophenyl)-2,5-pyrrolidinedione] is a complex organic compound characterized by the presence of a piperazine ring linked to two pyrrolidinedione groups, each substituted with a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Piperazinediyl)bis[1-(4-chlorophenyl)-2,5-pyrrolidinedione] typically involves the reaction of 1,4-piperazinediyl with 4-chlorophenyl-substituted pyrrolidinedione derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(1,4-Piperazinediyl)bis[1-(4-chlorophenyl)-2,5-pyrrolidinedione] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
3,3’-(1,4-Piperazinediyl)bis[1-(4-chlorophenyl)-2,5-pyrrolidinedione] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other advanced materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism by which 3,3’-(1,4-Piperazinediyl)bis[1-(4-chlorophenyl)-2,5-pyrrolidinedione] exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(1,4-Piperazinediyl)bis(1,2-benzothiazole): Similar in structure but contains benzothiazole groups instead of pyrrolidinedione groups.
4,4’-(1,4-Piperazinediyl)bis-Benzaldehyde: Contains benzaldehyde groups instead of pyrrolidinedione groups.
1,4-Bis(3-aminopropyl)piperazine: Lacks the chlorophenyl and pyrrolidinedione groups, making it structurally simpler.
Uniqueness
3,3’-(1,4-Piperazinediyl)bis[1-(4-chlorophenyl)-2,5-pyrrolidinedione] is unique due to the presence of both the piperazine ring and the 4-chlorophenyl-substituted pyrrolidinedione groups. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C24H22Cl2N4O4 |
|---|---|
Poids moléculaire |
501.4 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[4-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H22Cl2N4O4/c25-15-1-5-17(6-2-15)29-21(31)13-19(23(29)33)27-9-11-28(12-10-27)20-14-22(32)30(24(20)34)18-7-3-16(26)4-8-18/h1-8,19-20H,9-14H2 |
Clé InChI |
UFEOGUHWCDEDAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4CC(=O)N(C4=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)



![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14913435.png)
![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)

![({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)


![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)

